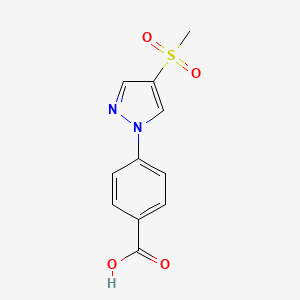
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid: is a chemical compound with the molecular formula C11H10N2O4S and a molecular weight of 266.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a methanesulfonyl group and a pyrazole ring. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the methanesulfonyl group.
4-(4-methylsulfonyl-1H-pyrazol-1-yl)benzoic acid: Similar structure with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the methanesulfonyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4-(4-methylsulfonylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
PLSDCKSGNAHGDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


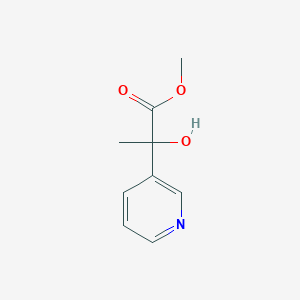
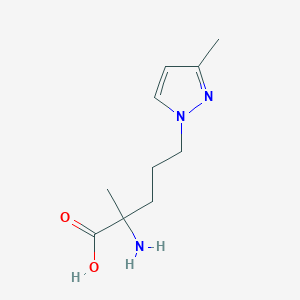
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
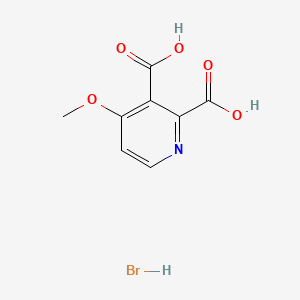
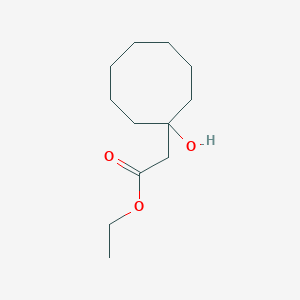
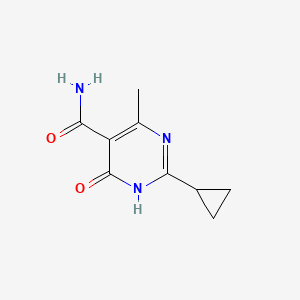
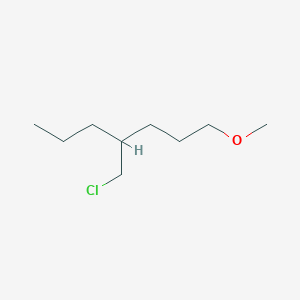
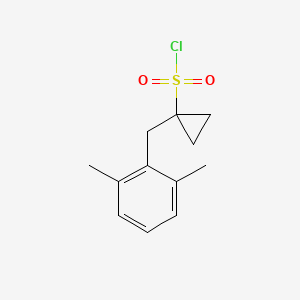

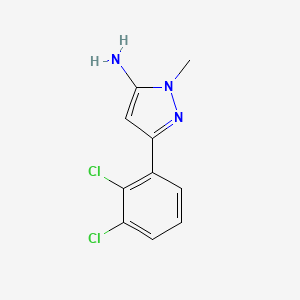
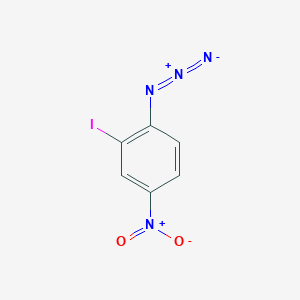
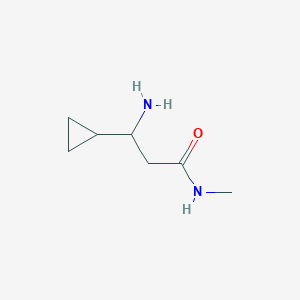
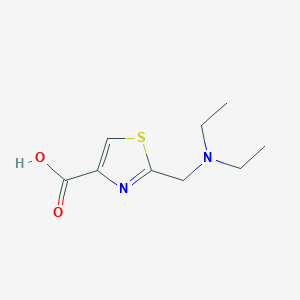
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
